molecular formula C6H15ClN2O5 B12513679 (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride

Cat. No.: B12513679
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-UHFFFAOYSA-N
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Description

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an oxime functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexose sugar derivative.

    Oxime Formation: The aldehyde group of the hexose derivative is converted to an oxime using hydroxylamine hydrochloride under acidic conditions.

    Amination: The oxime is then subjected to amination to introduce the amino group at the second carbon position.

    Hydroxylation: The remaining hydroxyl groups are introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl oxypyran-4-one: A glycoside with similar hydroxyl groups but different functional groups.

    20-Hydroxyecdysone: A polyhydroxylated sterol with distinct biological activity.

Uniqueness

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal oxime hydrochloride is unique due to its combination of amino and oxime functional groups along with multiple hydroxyl groups, providing a versatile platform for chemical modifications and diverse applications.

Properties

IUPAC Name

5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKNFHFTDIXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=NO)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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